2-Methylbenzyl Substitution Confers >15-Fold Increase in Antiproliferative Potency Over Unsubstituted Benzyl Analog
Direct head-to-head comparison within the same study shows that methylation of the benzyl arm at the 2-position (compound 11, Antitumor agent-80) dramatically increases potency versus the unsubstituted benzyl analog (compound 9). In Huh7 hepatocellular carcinoma cells, compound 11 exhibits an IC50 of 1.3 μM, while compound 9 shows negligible activity (IC50 ≥ 20 μM) [1]. In MCF7 breast cancer cells, compound 11 has an IC50 of 3.8 μM compared to IC50 ≥ 20 μM for compound 9 [1].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | Huh7: 1.3 μM; MCF7: 3.8 μM |
| Comparator Or Baseline | Compound 9 (unsubstituted benzyl analog): IC50 ≥ 20 μM for both cell lines |
| Quantified Difference | >15-fold reduction in IC50 for Huh7; >5-fold reduction for MCF7 |
| Conditions | Huh7 (hepatocellular carcinoma) and MCF7 (breast cancer) cells, 96 h treatment, five concentrations |
Why This Matters
This >15-fold potency differential directly quantifies the non-substitutability of the 2-methylbenzyl moiety, establishing Antitumor agent-80 as a structurally optimized lead distinct from simpler diaryl isoxazoles.
- [1] Turanlı S, Nalbat E, Lengerli D, İbiş K, Güntekin Ergün S, Akhan Güzelcan E, Muyan M, Cetin-Atalay R, Çalışkan B, Banoglu E. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. 2022 Oct 3;7(41):36206-36226. doi:10.1021/acsomega.2c03405. View Source
